molecular formula C7H5ClN2 B13403778 5-Chloro-4-methylnicotinonitrile

5-Chloro-4-methylnicotinonitrile

Cat. No.: B13403778
M. Wt: 152.58 g/mol
InChI Key: PDOXYSGVPDDGPO-UHFFFAOYSA-N
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Description

5-Chloro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, featuring a chlorine atom and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the reaction of 4-methylnicotinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs .

Scientific Research Applications

Chemistry: 5-Chloro-4-methylnicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active agents. It may be used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the agrochemical industry, where it is used in the synthesis of pesticides and herbicides. Its derivatives are studied for their efficacy in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

  • 2-Chloro-5-methylnicotinonitrile
  • 6-Chloro-2,4-dimethylnicotinonitrile
  • 2,6-Dichloro-4-methylnicotinonitrile

Comparison: 5-Chloro-4-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

5-chloro-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOXYSGVPDDGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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